Cas no 16754-83-9 (7H-Pyrrolo[2,3-d]pyrimidine,7-b-D-ribofuranosyl-)

7H-Pyrrolo[2,3-d]pyrimidine,7-b-D-ribofuranosyl- structure
16754-83-9 structure
Product Name:7H-Pyrrolo[2,3-d]pyrimidine,7-b-D-ribofuranosyl-
CAS No:16754-83-9
Molecular Formula:C11H13N3O4
Molecular Weight:251.23862
CID:153181
PubChem ID:267819

7H-Pyrrolo[2,3-d]pyrimidine,7-b-D-ribofuranosyl- Properties

Names and Identifiers

    • 7H-Pyrrolo[2,3-d]pyrimidine,7-b-D-ribofuranosyl-
    • 7-(.β.-D-Ribofuranosyl)pyrrolo[2,3-d]pyrimidine
    • 7-deazanebularin
    • 7-deazainosine
    • 7-Deazanebularine
    • deazanebularin
    • NSC 107519
    • DTXSID00937347
    • 7-(.beta.-D-Ribofuranosyl)pyrrolo[2,3-d]pyrimidine
    • 7.beta.-D-Ribofuranosylpyrrolo-[2,3-d]pyrimidine
    • Nebularine, 7-deaza-
    • 7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine
    • NSC107519
    • 16754-83-9
    • NSC-107519
    • 2-(hydroxymethyl)-5-pyrrolo[2,3-d]pyrimidin-7-yloxolane-3,4-diol
    • InChIKey: AAVNIPCGOZFQJG-UHFFFAOYSA-N
    • Inchi: InChI=1S/C11H13N3O4/c15-4-7-8(16)9(17)11(18-7)14-2-1-6-3-12-5-13-10(6)14/h1-3,5,7-9,11,15-17H,4H2
    • SMILES: OCC1OC(N2C=CC3=CN=CN=C23)C(O)C1O

Computed Properties

  • Exact Mass: 251.09100
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 251.090606
  • Heavy Atom Count: 18
  • Complexity: 306
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: -1
  • Topological Polar Surface Area: 101

Experimental Properties

  • LogP: -0.95720
  • PSA: 100.63000
  • Refractive Index: 1.774
  • Boiling Point: 567°Cat760mmHg
  • Flash Point: 296.7°C
  • Density: 1.75

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